7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
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Description
7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, also known as BCD, is a chemical compound that belongs to the class of benzodiazepines. It has been found to have potential applications in scientific research due to its unique chemical structure and properties.
Scientific Research Applications
Chemistry and Synthesis
Studies on diazepines have explored their chemical properties, including bromination reactions. Bromination of 2,3-dihydro-1H-1,4-diazepines typically occurs at the 6-position, with phenyl substituents usually unaffected. This process has been observed to substitute dihydrodiazepines at the 6-position using N-Chlorosuccinimide and N-iodosuccinimide. These reactions provide a basis for understanding the chemical behavior of diazepine derivatives, including 7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, under various conditions (Gorringe et al., 1969).
Biochemical and Pharmacological Properties
The biochemical and pharmacological properties of benzodiazepine derivatives have been widely studied. For instance, the modulation of GABAA receptor-mediated currents by phenazepam and its metabolites has been investigated, highlighting the potential of such compounds to influence GABAergic effects through their action on GABAA receptors. This research can provide insights into the mechanisms through which 7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one may interact with biological systems (Kopanitsa et al., 2001).
Anti-inflammatory Effects
The anti-inflammatory effects of Propoxazepam, a related compound, have been studied in various in vivo models. These studies have demonstrated significant anti-inflammatory activity, suggesting potential therapeutic applications for diazepine derivatives in treating inflammation-related conditions. This research may offer a perspective on the anti-inflammatory potential of 7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one and similar compounds (Golovenko et al., 2020).
Crystal Structure Analysis
The study of the crystal and molecular structure of complexes involving diazepine derivatives has provided valuable information on their physical and chemical properties. For example, the structure of a 1:1 complex of chloral hydrate and 7-bromo-2,3-dihydro-1-methyl-5-phenyl-1,4-benzodiazepin-2-one offers insights into the molecular interactions and stability of diazepine compounds, which can be relevant to understanding the behavior of 7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one in various environments (Dunphy & Lynton, 1971).
properties
IUPAC Name |
7-bromo-5-(3-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O/c16-10-4-5-13-12(7-10)15(18-8-14(20)19-13)9-2-1-3-11(17)6-9/h1-7,15,18H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWWTLPDMXYVJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one |
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